

# Commercial Availability and Technical Profile of 2-Fluoro-2-methylbutane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623

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This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of **2-Fluoro-2-methylbutane** (tert-amyl fluoride), a fluorinated aliphatic compound of interest in synthetic and medicinal chemistry.

## Commercial Availability

**2-Fluoro-2-methylbutane** (CAS No. 661-53-0) is commercially available from a number of chemical suppliers, primarily for research and development purposes. The compound is typically offered in various quantities, with purity specifications suitable for laboratory synthesis. While it has reportedly reached commercial mass production, it is most commonly sourced from suppliers specializing in fine chemicals and fluorinated building blocks.

A summary of representative suppliers is provided in Table 1. Researchers are advised to contact suppliers directly to obtain the most current pricing, availability, and detailed certificates of analysis.

Table 1: Commercial Suppliers of **2-Fluoro-2-methylbutane**

Supplier	Location	Purity/Grade	Available Quantities
Alfa Aesar	Global	Inquiry needed	Inquiry needed
American Custom Chemicals Corporation	USA	95.00%	5mg
Energy Chemical	China	Inquiry needed	Inquiry needed
TCI Chemicals	Global	Inquiry needed	Inquiry needed
Sinopharm Chemical Reagent Co.,Ltd.	China	Inquiry needed	Inquiry needed
Santa Cruz Biotechnology	USA	Inquiry needed	Inquiry needed

Note: This table is not exhaustive and represents a snapshot of publicly available information. Availability and specifications are subject to change.

## Physicochemical and Spectroscopic Data

A compilation of key physical, chemical, and spectroscopic properties of **2-Fluoro-2-methylbutane** is presented in Table 2. This data is essential for its appropriate handling, storage, and use in experimental setups.

Table 2: Physicochemical and Spectroscopic Properties of **2-Fluoro-2-methylbutane**

Property	Value	Reference
Identifiers		
CAS Number	661-53-0	[1]
IUPAC Name	2-Fluoro-2-methylbutane	[1]
Synonyms	tert-amyl fluoride, 2-methyl-2-fluorobutane	[2]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> F	[1]
Molecular Weight	90.14 g/mol	[1]
Physical Properties		
Appearance	Colorless liquid (presumed)	
Boiling Point	61 °C at 760 mmHg	
Melting Point	-121 °C	
Density	0.773 g/cm <sup>3</sup>	
Refractive Index	1.354	
Vapor Pressure	202 mmHg at 25°C	
Solubility		
Water	Insoluble (presumed)	
Organic Solvents	Soluble in common organic solvents (e.g., diethyl ether, ethanol)	
Spectroscopic Data		
<sup>1</sup> H NMR	Predicted shifts: ~1.6 ppm (q), ~1.0 ppm (t), ~1.3 ppm (s)	
<sup>13</sup> C NMR	Predicted shifts: ~95 ppm (C-F), ~35 ppm, ~25 ppm, ~8 ppm	

19F NMR	Characteristic singlet in the alkyl fluoride region
Safety Information	
GHS Pictograms	Flammable liquid, potential irritant (inferred from analogous compounds)
Hazard Statements	Highly flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. (inferred from analogous compounds)

## Synthesis of 2-Fluoro-2-methylbutane

The synthesis of **2-Fluoro-2-methylbutane** is typically achieved through a nucleophilic substitution reaction (SN1) from the corresponding alcohol, 2-methyl-2-butanol (tert-amyl alcohol). The tertiary nature of the carbocation intermediate makes this a favorable pathway. While specific fluorinating agents can vary, a common approach involves the use of a hydrofluoric acid source.

## Experimental Protocol: Synthesis from tert-Amyl Alcohol

This protocol is adapted from established procedures for the synthesis of tertiary alkyl halides.

Reagents and Materials:

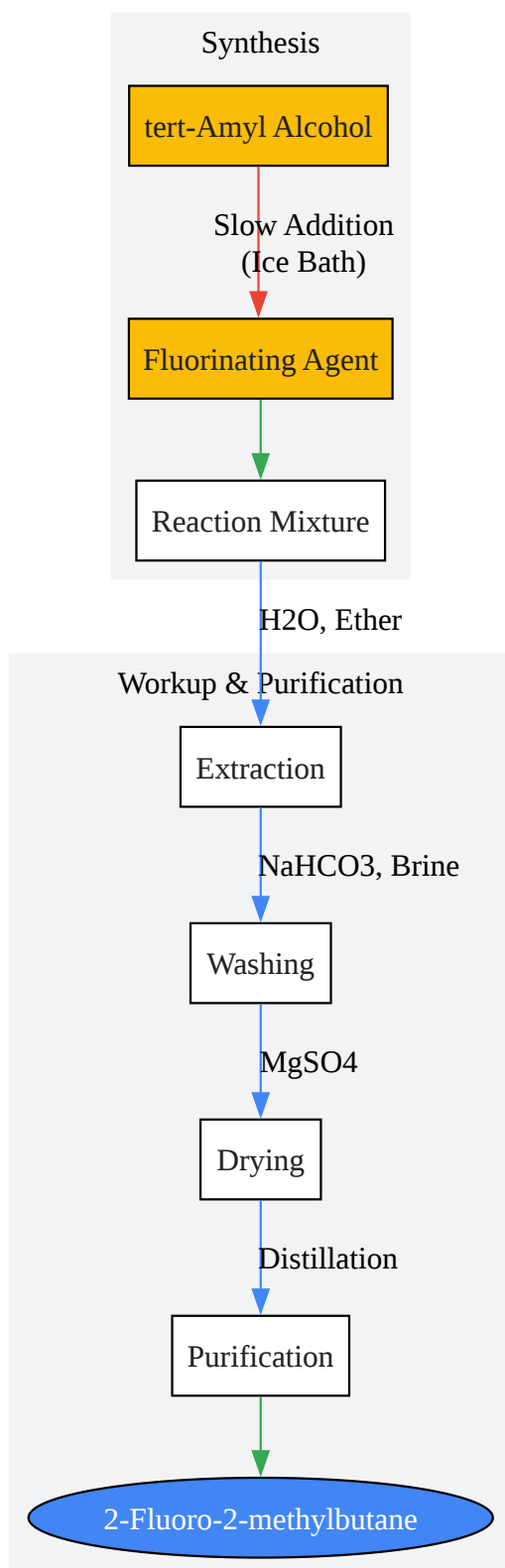
- 2-methyl-2-butanol (tert-amyl alcohol)
- Hydrofluoric acid (HF) pyridine or Olah's reagent (70% HF-pyridine)
- Diethyl ether
- Saturated sodium bicarbonate solution

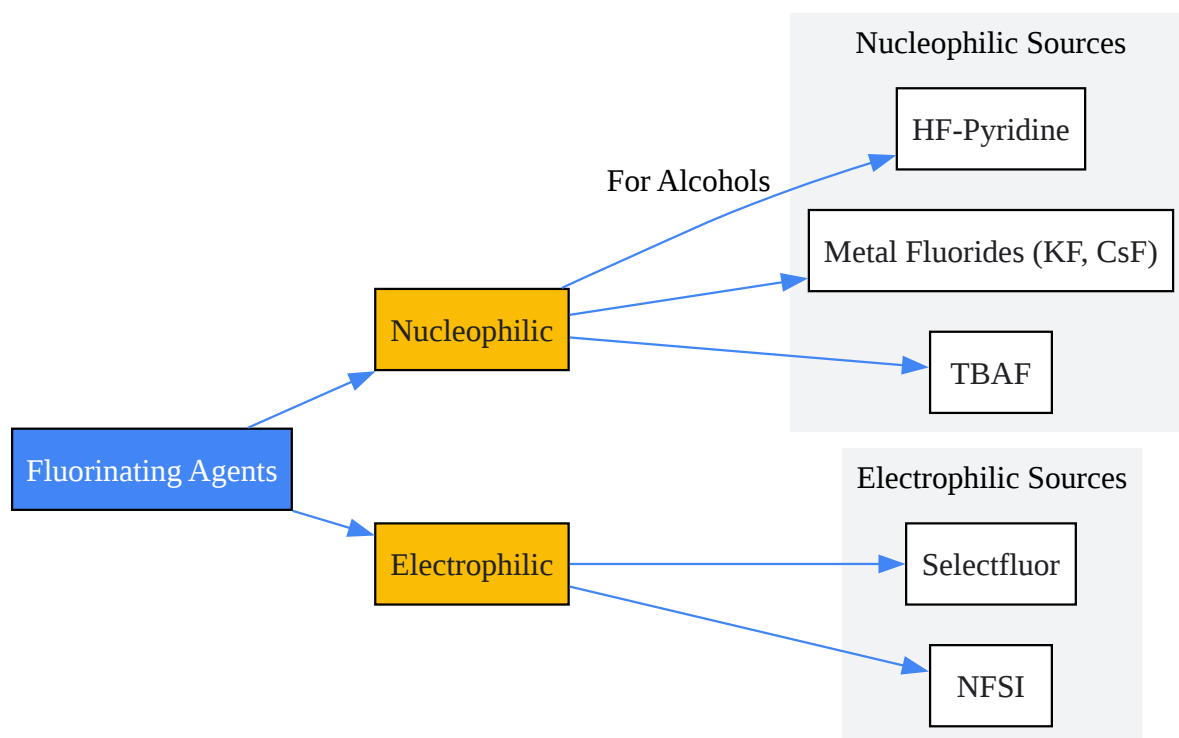
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Separatory funnel
- Round-bottom flask
- Distillation apparatus
- Ice bath

Procedure:

- **Reaction Setup:** In a fume hood, cool a round-bottom flask containing 2-methyl-2-butanol in an ice bath.
- **Fluorination:** Slowly add the hydrofluoric acid reagent to the cooled alcohol with stirring. The reaction is exothermic and should be controlled by the rate of addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if a suitable standard is available.
- **Workup - Extraction:** Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water and diethyl ether. Gently mix and allow the layers to separate.
- **Workup - Washing:** Remove the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution) and then with brine.
- **Drying:** Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure **2-Fluoro-2-methylbutane**.

## Synthesis and Purification Workflow





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## References

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Address: 3281 E Guasti Rd

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